![molecular formula C22H45Cl3Si2 B12547697 Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane CAS No. 143257-37-8](/img/structure/B12547697.png)
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane: is a chemical compound characterized by its unique structure, which includes a trichlorosilane group attached to a long-chain hydrocarbon with a trimethylsilyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane typically involves the reaction of a long-chain alkene with trichlorosilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the trichlorosilane group to a hydrosilane.
Substitution: The trichlorosilane group can be substituted with other functional groups, such as alkoxides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, hydrosilanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Mécanisme D'action
The mechanism of action of Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane involves its ability to form strong bonds with various substrates through the trichlorosilane group. This allows for the modification of surfaces and the creation of new materials with enhanced properties. The molecular targets and pathways involved include interactions with hydroxyl groups, amines, and other nucleophiles .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trichlorosilane: A simpler compound with similar reactivity but lacking the long hydrocarbon chain.
Trimethylsilyl Chloride: Another related compound used in organic synthesis.
Hexamethyldisilazane: Used for similar applications but with different reactivity and properties.
Uniqueness
Trichloro[19-(trimethylsilyl)nonadec-18-EN-1-YL]silane is unique due to its combination of a trichlorosilane group and a long-chain hydrocarbon with a trimethylsilyl group. This structure provides distinct reactivity and properties, making it valuable for specific applications in materials science and organic synthesis .
Propriétés
Numéro CAS |
143257-37-8 |
|---|---|
Formule moléculaire |
C22H45Cl3Si2 |
Poids moléculaire |
472.1 g/mol |
Nom IUPAC |
trichloro(19-trimethylsilylnonadec-18-enyl)silane |
InChI |
InChI=1S/C22H45Cl3Si2/c1-26(2,3)21-19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22-27(23,24)25/h19,21H,4-18,20,22H2,1-3H3 |
Clé InChI |
ILVDDPSCJBYTML-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CCCCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 4-hydroxybenzoate](/img/structure/B12547619.png)
![2-Ethyl-3-[(propan-2-yl)oxy]pyrazine](/img/structure/B12547626.png)
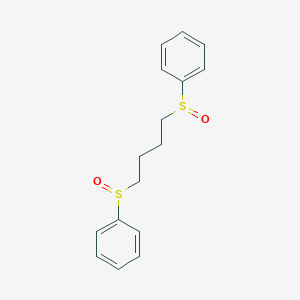
![3,3,9-Trimethyl-4,6-dioxa-1,2,9-triazaspiro[4.4]non-1-ene](/img/structure/B12547633.png)
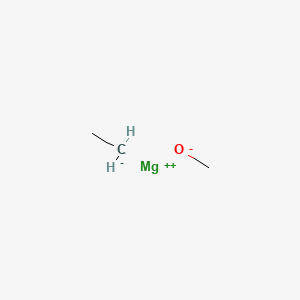

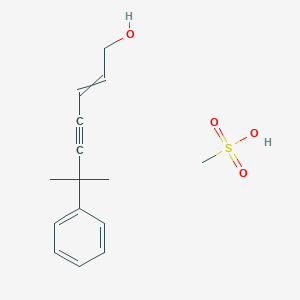

![4,7-Bis[2-(4-tert-butylphenyl)ethenyl]-2,1,3-benzothiadiazole](/img/structure/B12547653.png)
![2-[(Phenylsulfanyl)methyl]-3-propyloxirane](/img/structure/B12547658.png)
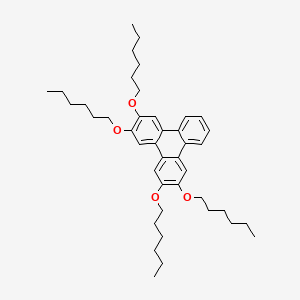
![3-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B12547670.png)
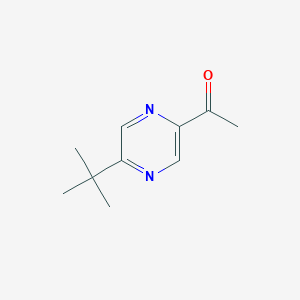
![2,5-Bis[(triphenylstannyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12547678.png)
